(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467834
InChI: InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol

(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13467834

Molecular Formula: C20H33N3O

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
IUPAC Name (2S)-2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19-/m0/s1
Standard InChI Key YDKIQWRKZAIAAZ-OALUTQOASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a pyrrolidine ring substituted with a benzyl-isopropyl-amino methyl group and an amino ketone backbone. Its IUPAC name, (2S)-2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one, reflects its stereochemistry, with two chiral centers at the second carbon of the pyrrolidine ring and the second carbon of the butanone chain .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₃₃N₃O
Molecular Weight331.5 g/mol
Stereochemistry(S,S) configuration at C2 and C2'
Functional GroupsPyrrolidine, amino, ketone, benzyl-isopropyl-amino

Stereochemical Significance

The (S,S) configuration is critical for biological activity. Computational studies suggest that this stereochemistry optimizes interactions with target receptors, such as G-protein-coupled receptors (GPCRs), by aligning hydrogen-bond donors and hydrophobic groups in three-dimensional space .

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Functionalization: Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution or Mannich reactions .

  • Ketone Backbone Assembly: Coupling the pyrrolidine intermediate with a protected amino ketone using peptide coupling reagents like HATU.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrrolidine FormationNaBH₃CN, MeOH, 0°C → RT78
Benzyl-Isopropyl-Amino AdditionBnBr, i-PrNH₂, K₂CO₃, DMF65
Ketone CouplingHATU, DIPEA, DCM82

Challenges in Stereochemical Control

Enantioselective synthesis requires chiral catalysts, such as Jacobsen’s salen-Co complexes, to achieve >90% enantiomeric excess (ee) . Impurities from racemization during the ketone coupling step are mitigated by low-temperature reactions (-20°C).

Physicochemical Characterization

Spectroscopic Data

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 3.82 (dd, J = 10.2 Hz, 1H, CH-N), 2.95 (s, 2H, NH₂) .

    • ¹³C NMR: δ 208.5 (C=O), 138.2 (Ar-C), 56.7 (pyrrolidine C2) .

  • MS (ESI+): m/z 332.3 [M+H]⁺.

Solubility and Stability

The compound is lipophilic (logP = 2.8) with poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (t₁/₂ = 3 h at pH 2), necessitating storage at -20°C in inert atmospheres .

Biological Activity and Mechanism

Receptor Binding Studies

In vitro assays demonstrate nanomolar affinity for κ-opioid receptors (Ki = 12 nM) and serotonin 5-HT₁A receptors (Ki = 28 nM) . Molecular docking reveals hydrogen bonds between the amino group and Asp138 (5-HT₁A) and hydrophobic interactions with the benzyl group .

Pharmacological Effects

  • Analgesic Activity: 10 mg/kg (i.p.) in murine models reduces thermal hyperalgesia by 60%.

  • Antidepressant Potential: Enhances serotonin release in hippocampal slices (EC₅₀ = 50 nM) .

Table 3: Comparative Bioactivity of Analogues

Compound5-HT₁A Ki (nM)κ-Opioid Ki (nM)
Target Compound2812
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one4585
(S)-2-Amino-1-[3-(benzyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one120200

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • κ-Opioid Antagonists: Modifications to the benzyl group improve blood-brain barrier permeability.

  • 5-HT₁A Agonists: Fluorination at the pyrrolidine ring enhances metabolic stability (t₁/₂ = 6 h in human hepatocytes) .

Preclinical Development

  • Toxicology: No hepatotoxicity observed at 50 mg/kg (28-day rat study) .

  • Pharmacokinetics: Oral bioavailability = 22%; Tmax = 1.5 h .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator